

N-Heptanoylglycine-d2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Heptanoylglycine-d2*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of **N-Heptanoylglycine-d2**. This deuterated analog of N-Heptanoylglycine serves as a valuable tool in metabolic research, particularly in studies related to fatty acid oxidation disorders and the function of glycine N-acyltransferase.

Core Chemical Properties

N-Heptanoylglycine-d2 is a stable, isotopically labeled form of N-Heptanoylglycine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological samples.

| Property | N-Heptanoylglycine | N-Heptanoylglycine-d2 |
|--------------------|--|---|
| Molecular Formula | C ₉ H ₁₇ NO ₃ [1][2][3] | C ₉ H ₁₅ D ₂ NO ₃ [4] |
| Molecular Weight | 187.24 g/mol [1][2][3] | 189.25 g/mol [4] |
| CAS Number | 23783-23-5[1][2][5] | 3008541-77-0[4] |
| Appearance | Solid[1][6] | White to off-white solid[4] |
| Melting Point | 98 °C[5] | Not available |
| Boiling Point | 394.8 ± 25.0 °C (Predicted)[5] | Not available |
| Purity | ≥98.0% (HPLC)[7] | 95.0%[4] |
| Storage Conditions | Room Temperature[5] or 2-8°C[7] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4] |

Synthesis and Isotopic Labeling

The synthesis of **N-Heptanoylglycine-d2** involves the acylation of glycine-2,2-d2 with heptanoyl chloride. The key starting material, glycine-2,2-d2, can be synthesized through methods such as hydrogen-deuterium exchange at the alpha-carbon of glycine under basic conditions or using metal catalysts.

Experimental Protocol: Synthesis of N-Heptanoylglycine-d2 (Proposed)

This protocol is based on established methods for the synthesis of N-acyl glycines and the deuteration of amino acids.

Part 1: Synthesis of Glycine-2,2-d2

A common method for the deuteration of the α-carbon of glycine involves heating in D₂O with a suitable catalyst.

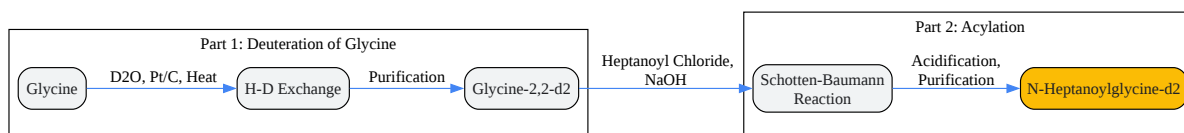
- Materials: Glycine, Deuterium Oxide (D₂O), Platinum on carbon (Pt/C) catalyst.

- Procedure:
 - Suspend glycine in D₂O in a pressure vessel.
 - Add a catalytic amount of Pt/C.
 - Heat the mixture at a high temperature (e.g., 200°C) for a specified time (e.g., 24 hours) to facilitate H-D exchange at the α-carbon.
 - After cooling, filter the catalyst.
 - Remove the D₂O under reduced pressure to obtain glycine-2,2-d₂. The efficiency of deuteration should be confirmed by NMR or mass spectrometry.

Part 2: Acylation of Glycine-2,2-d₂

The Schotten-Baumann reaction is a widely used method for the acylation of amino acids.

- Materials: Glycine-2,2-d₂, Heptanoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (DCM), Hydrochloric acid (HCl).
- Procedure:
 - Dissolve glycine-2,2-d₂ in an aqueous solution of NaOH.
 - Cool the solution in an ice bath.
 - Add heptanoyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the pH in the basic range by adding NaOH solution as needed.
 - After the addition is complete, continue stirring for a few hours at room temperature.
 - Acidify the reaction mixture with HCl to precipitate the **N-Heptanoylglycine-d₂**.
 - Collect the solid product by filtration, wash with cold water, and dry.
 - Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed for further purification.



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Proposed workflow for the synthesis of **N-Heptanoylglycine-d2**.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the analysis and quantification of **N-Heptanoylglycine-d2** and its endogenous counterpart.

Experimental Protocol: HPLC-MS/MS Analysis (Proposed)

This protocol is based on typical methods for the analysis of acylcarnitines and other metabolites from biological matrices.

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the analyte.

- Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for the analyte.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of **N-Heptanoylglycine-d2**) is selected and fragmented, and a specific product ion is monitored.
 - MRM Transitions (Predicted):
 - N-Heptanoylglycine: to be determined experimentally.
 - **N-Heptanoylglycine-d2**: to be determined experimentally, with a +2 Da shift from the non-deuterated compound.



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General workflow for the analysis of **N-Heptanoylglycine-d2**.

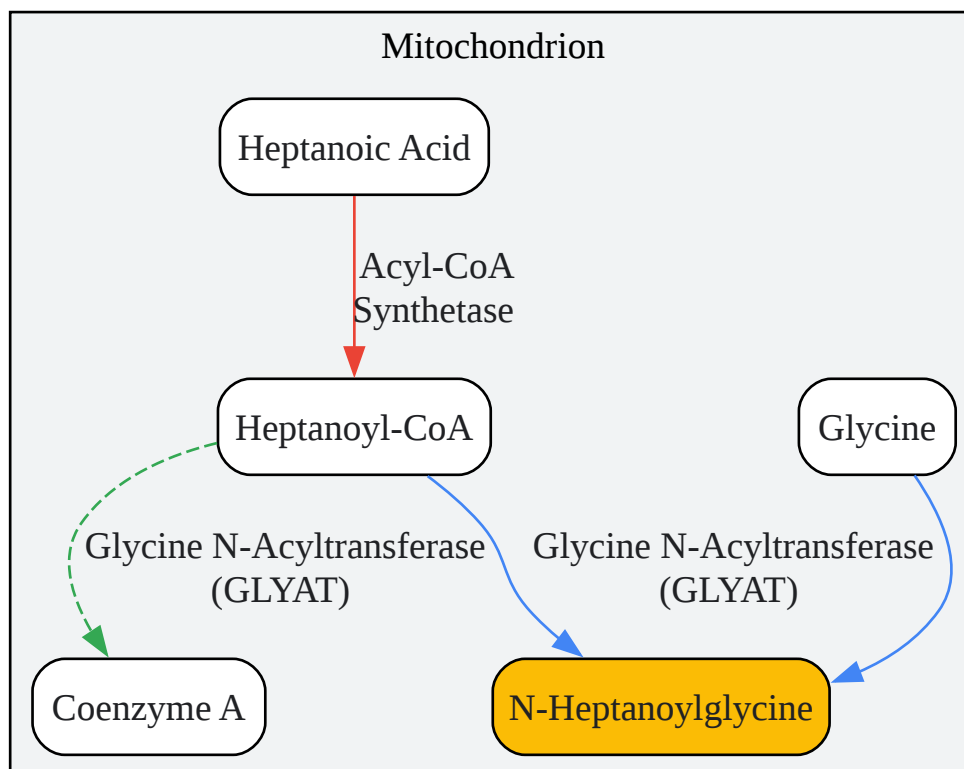
Biological Significance and Signaling Pathway

N-Heptanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[6] This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT).[6] The formation of N-acylglycines is a crucial pathway for the detoxification of xenobiotic carboxylic acids and the metabolism of endogenous fatty acids.[7][8]

Elevated levels of certain acylglycines in urine and blood are associated with inherited metabolic disorders of fatty acid oxidation.[6][7] In these disorders, the accumulation of specific

acyl-CoA esters leads to their alternative metabolism via glycine conjugation.

The enzymatic synthesis of N-Heptanoylglycine occurs in the mitochondria. Heptanoic acid is first activated to Heptanoyl-CoA by an acyl-CoA synthetase. Subsequently, GLYAT catalyzes the transfer of the heptanoyl group from Heptanoyl-CoA to glycine, forming N-Heptanoylglycine and releasing Coenzyme A.



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Mitochondrial synthesis of N-Heptanoylglycine.

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